molecular formula C27H23ClN2O6 B2672918 N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866590-61-6

N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide

Cat. No. B2672918
CAS RN: 866590-61-6
M. Wt: 506.94
InChI Key: GMXJVVRBHJVWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C27H23ClN2O6 and its molecular weight is 506.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties

  • Research on related amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, shows that these compounds can form crystalline solids and gels, with some displaying enhanced fluorescence emission upon protonation or interaction with other compounds. This suggests potential applications in fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Reactivity

  • The synthesis of similar compounds, such as N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, has been explored, demonstrating the feasibility of producing complex quinoline derivatives via multi-step synthesis processes. This could be indicative of the synthetic accessibility of N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide for research and industrial applications (King, 2007).

Biological Activities

  • Similar compounds have shown a range of biological activities. For instance, derivatives of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides exhibited notable analgesic effects, suggesting that related quinoline derivatives might have therapeutic potential (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Metabolism and Pharmacokinetics

  • Studies on compounds like alachlor (2-chloro-N-methoxymethyl-N-(2,6-diethylphenyl)acetamide) provide insights into the metabolism of chloroacetamide derivatives in humans, which could be relevant for understanding the metabolic pathways of N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).

Potential Antimicrobial and Antitumor Activities

  • Quinazoline derivatives have been investigated for their antimicrobial and anticancer activities. Studies on similar compounds, such as 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, have shown significant activity against microbes and cancer cells. This suggests the potential of N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide in antimicrobial and anticancer research (Mehta et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O6/c1-34-19-10-4-16(5-11-19)26(32)21-14-30(15-25(31)29-18-8-6-17(28)7-9-18)22-13-24(36-3)23(35-2)12-20(22)27(21)33/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXJVVRBHJVWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.